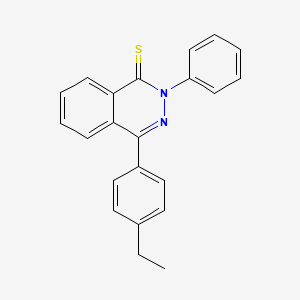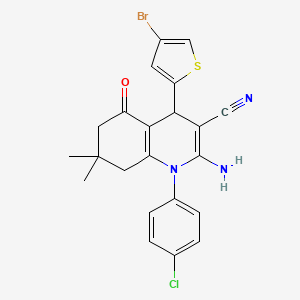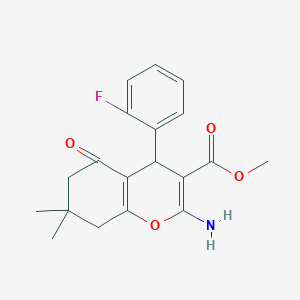
4-(4-ethylphenyl)-2-phenylphthalazine-1(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione is an organic compound that belongs to the class of phthalazines. This compound is characterized by its unique structure, which includes an ethylphenyl group and a phenyl group attached to a dihydrophthalazine ring system. The presence of a thione group adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione typically involves multi-step organic reactions One common method includes the condensation of 4-ethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with phthalic anhydride under acidic conditions to yield the dihydrophthalazine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding dihydrophthalazine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrophthalazine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-(4-Ethylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-ethylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione
- 4-(4-Isopropylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione
- 4-(4-Tert-butylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione
Uniqueness
4-(4-Ethylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C22H18N2S |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
4-(4-ethylphenyl)-2-phenylphthalazine-1-thione |
InChI |
InChI=1S/C22H18N2S/c1-2-16-12-14-17(15-13-16)21-19-10-6-7-11-20(19)22(25)24(23-21)18-8-4-3-5-9-18/h3-15H,2H2,1H3 |
Clave InChI |
XKRBYTKTJRBXQV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NN(C(=S)C3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11545031.png)

![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide](/img/structure/B11545036.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11545041.png)
![Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11545049.png)
![3,4,5-Trimethoxy-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11545051.png)
![N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11545053.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11545076.png)
![2,4-Dichloro-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11545080.png)
![Ethyl 2-(butyrylamino)-2-[4-chloro-2-(trifluoromethyl)anilino]-3,3,3-trifluoropropanoate](/img/structure/B11545082.png)
![N'-[(E)-1H-indol-3-ylmethylidene]decane-1-sulfonohydrazide](/img/structure/B11545086.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11545088.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide](/img/structure/B11545106.png)

